Brazilein
Overview
Description
Brazilein is a naturally occurring homoisoflavonoid and a red dye obtained from the wood of several trees including Paubrasilia echinata, Biancaea sappan, Caesalpinia violacea, and Haematoxylum brasiletto . It has been used since the Middle Ages to dye fabric and has also been used to make paints and inks . The specific color produced by the pigment depends on its manner of preparation: in an acidic solution, brazilein will appear yellow, but in an alkaline preparation, it will appear red .
Synthesis Analysis
An enantioselective strategy for the synthesis of Brazilein has been developed . This involves a Lewis acid-mediated lactonization that establishes the novel fused bis-lactone core of brazilide A and finalizes the first total synthesis of (+)-brazilide A .
Chemical Reactions Analysis
Brazilein has been found to undergo various chemical reactions. For instance, a thin-layer chromatography (TLC)-based method was developed for the quantitative analysis of Brazilein . Also, Brazilein was found to be able to distribute in the mouse brain and transport into neural cells .
Scientific Research Applications
1. Anti-Inflammatory Properties
Brazilein, derived from Caesalpinia sappan L., exhibits significant anti-inflammatory effects. A study by Kim et al. (2015) revealed that brazilein suppresses inflammation through the inactivation of the IRAK4-NF-κB pathway in LPS-induced Raw264.7 macrophage cells. This mechanism involves decreasing the expression of IRAK4 protein, leading to the suppression of MAPK signaling and IKKβ, which inactivates NF-κB and COX2. This, in turn, inhibits the production of pro-inflammatory cytokines such as IL-1β, MCP-1, MIP-2, and IL-6 in LPS-induced macrophage cells (Kim et al., 2015).
2. Anticancer and Anti-metastatic Effects
Brazilein has been found to inhibit the migration and invasion of MDA-MB-231 breast cancer cells. Hsieh et al. (2013) reported that brazilein suppresses matrix metalloproteinase-2 (MMP-2) expression, which is crucial for cancer metastasis. The study indicates that brazilein's anti-metastatic effects could be mediated through the inactivation of PI3K/Akt and p38 MAPK signaling pathways, leading to the inhibition of NF-κB activation (Hsieh et al., 2013).
3. Neuroprotection and Anti-inflammatory Effects in Cerebral Ischemia
Shen et al. (2007) explored brazilein's neuroprotective properties in the context of cerebral ischemia/reperfusion injury. The study found that administration of brazilein after the onset of cerebral ischemia reperfusion can reduce brain infarction area and improve neurological score. Its anti-inflammatory effect is attributed to the decrease of pro-inflammatory cytokines (TNF-alpha and IL-6) mRNA level in ischemic animals treated with brazilein. This suggests a potential for brazilein in treating brain injuries related to inflammation (Shen et al., 2007).
4. Immunosuppressive Effects
Brazilein and Caesalpinia sappan ethanol extract have shown notable immunosuppressive effects. A study by Ye et al. (2006) demonstrated thatbrazilein can inhibit the proliferation of T and B lymphocytes stimulated by external agents. This effect was observed both in vitro and in vivo, indicating brazilein's potential as an immunosuppressive agent. The study also noted that brazilein induced apoptosis in mice spleen lymphocytes, suggesting a pathway through which brazilein inhibits immunocompetence of lymphocytes (Ye et al., 2006).
5. Antioxidant and Antitumor Properties
Liang et al. (2013) reported that brazilein from Caesalpinia sappan L. exhibits antioxidant capacity and antitumor characteristics. The study confirmed its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, brazilein inhibited adipocyte differentiation, suggesting antiobesity effects. Its antitumor activities were observed in various cancer cell lines, including skin cancer cells, highlighting brazilein's potential as an antitumor agent (Liang et al., 2013).
6. Antimicrobial and Anthelmintic Activities
Brazilein's antimicrobial and anthelmintic activities were also investigated. It showed effectiveness against certain pathogens, providing a foundation for its use in treating infections and parasitic diseases. This aligns with traditional uses of Caesalpinia sappan in folk medicine (Liang et al., 2013).
properties
IUPAC Name |
6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGERTGWKXFAEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975425 | |
Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brazilein | |
CAS RN |
600-76-0 | |
Record name | Brazilein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.